molecular formula C62H81N17O13 B12097536 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2

Cat. No.: B12097536
M. Wt: 1272.4 g/mol
InChI Key: YQYQKOPVQDUQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, which is critical for its applications in research and medicine.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide. These modifications can alter the peptide’s biological activity and stability.

Scientific Research Applications

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its potential as a therapeutic agent.

    Medicine: Explored for treating hormone-dependent diseases, such as endometriosis and prostate cancer.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 involves binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of FSH and LH, which in turn regulate the production of sex hormones such as estrogen and testosterone. The peptide’s effects are mediated through specific molecular pathways involving G-protein coupled receptors and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Phe-DL-Leu-DL-Arg-DL-Pro-Gly-NH2 is unique due to its specific sequence and the ability to be modified for various research and therapeutic applications. Its versatility in undergoing chemical reactions and its role in regulating reproductive hormones make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQKOPVQDUQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H81N17O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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